molecular formula C18H23N5O3 B7517873 N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide

N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide

Cat. No. B7517873
M. Wt: 357.4 g/mol
InChI Key: XZOPKCRYVSJJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide, also known as BMPC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. BMPC is a piperidine-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide is not yet fully understood. However, it is believed that N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide works by inhibiting the activity of certain enzymes involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide has also been shown to improve cognitive function, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide in scientific research is its versatility. N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects, making it useful in a variety of research applications. Additionally, N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide is relatively easy to synthesize, making it a cost-effective option for researchers.
However, there are also some limitations to using N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide in lab experiments. For example, N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide has a relatively short half-life, which could make it difficult to study its long-term effects. Additionally, the exact mechanism of action of N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide is not yet fully understood, which could make it difficult to design experiments that target specific pathways.

Future Directions

There are several potential future directions for research on N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide. One area of interest is the development of new cancer therapies based on N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide. Researchers could also explore the potential applications of N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide in the treatment of other diseases such as Alzheimer's and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide and its long-term effects on the body.
Conclusion:
In conclusion, N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide is a synthetic compound that has shown promising results in scientific research. N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide has a range of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. While there are some limitations to using N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide in lab experiments, it remains a versatile and cost-effective option for researchers. Future research on N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide could lead to the development of new therapies for a range of diseases.

Synthesis Methods

N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of piperidine with benzimidazole-1-carboxylic acid, followed by the addition of morpholine-4-carbonyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide.

Scientific Research Applications

N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c24-17(21-9-11-26-12-10-21)14-5-7-22(8-6-14)18(25)20-23-13-19-15-3-1-2-4-16(15)23/h1-4,13-14H,5-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPKCRYVSJJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C(=O)NN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzimidazol-1-yl)-4-(morpholine-4-carbonyl)piperidine-1-carboxamide

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